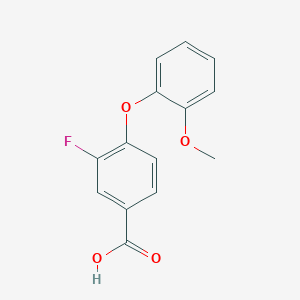

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Descripción general

Descripción

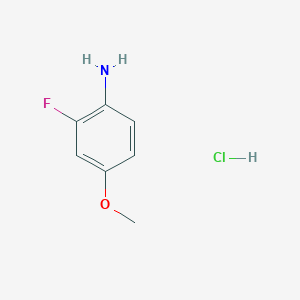

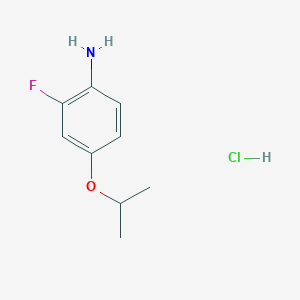

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a synthetic molecule used in a variety of scientific experiments . It is a fluorinated para-anisic acid derivative . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .

Synthesis Analysis

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . In Kormos and his team’s research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is C14H11FO4 . The molecular weight is 262.23 g/mol . The InChI string isInChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17) . Chemical Reactions Analysis

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Physical And Chemical Properties Analysis

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a solid with a melting point of 211-213 °C (lit.) . It has a molecular weight of 170.14 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Compounds with similar structures have been used in the synthesis of esters for the treatment of Alzheimer’s disease, suggesting potential applications in pharmaceuticals .

Materials Science

Organic Synthesis

The fluoride substituent in similar compounds enables nucleophilic aromatic substitution, indicating possible use in various organic synthesis reactions .

Liquid Crystal Technology

Mecanismo De Acción

Mode of Action

The presence of the fluorine atom in the molecule suggests that it may undergo nucleophilic aromatic substitution reactions .

Result of Action

It has been suggested that the compound can undergo various reactions, including fischer esterification, which affords esters with ligustrazine moiety for the treatment of alzheimer’s disease .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid has potential applications in drug discovery, medicinal chemistry, and biochemistry research . It can be used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease . It also has potential biological activities, including anti-tumor and anti-inflammatory effects .

Relevant Papers The paper titled “Fries rearrangement: scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride and 1, 2-diethoxy-3-fluorobenzene” discusses the synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid . Another paper titled “Synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease” discusses its potential use in the treatment of Alzheimer’s disease .

Propiedades

IUPAC Name |

3-fluoro-4-(2-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYAFSZLDCJCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

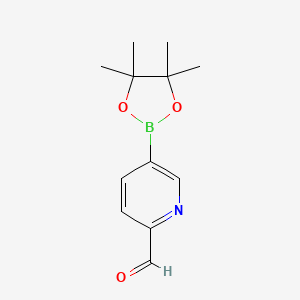

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

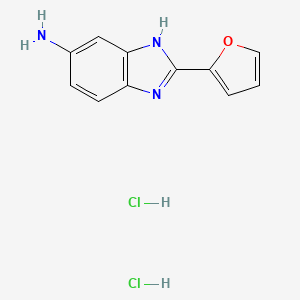

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)